![molecular formula C10H14N2O2 B1433671 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate CAS No. 1803587-95-2](/img/structure/B1433671.png)
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Overview
Description
“Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1803587-95-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is the same as the common name .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The InChI code for “methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate” is 1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anti-Inflammatory Applications
The indazole nucleus, which is part of the compound , has been studied for its potential anti-inflammatory effects. Compounds with an indazole base have been synthesized and evaluated for their in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies are crucial as they contribute to the development of new anti-inflammatory therapies with minimal side effects.
Antimicrobial Activity
Indazole derivatives have also been explored for their antimicrobial properties. The structural diversity of the indazole nucleus allows for the synthesis of compounds that can be potent against a variety of microbial strains. This is particularly important in the era of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Anti-Cancer Research
N-phenyl-1H-indazole-1-carboxamides, which share a similar structure with the compound you’re interested in, have been prepared and evaluated for their antiproliferative activities against various tumor cell lines. This research is significant for the development of new chemotherapeutic agents .
Hypoglycemic Activity
Indazole derivatives have been investigated for their potential to act as hypoglycemic agents. This research is vital for the management of diabetes, as it could lead to the development of new medications that help regulate blood sugar levels in patients .
Antihypertensive Effects
The compound has been associated with hypotensive activities, which could be beneficial in the treatment of high blood pressure. Research in this area contributes to cardiovascular health by providing potential new therapeutic options for hypertension .
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been observed to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases .
Biochemical Pathways
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can potentially affect various cellular processes, including cell cycle progression, dna damage response, and cell volume regulation .
Result of Action
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can potentially lead to the disruption of cell cycle progression, impaired dna damage response, and altered cell volume regulation .
properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWSKIHMZYFOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=NN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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